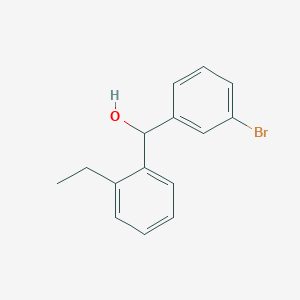
3-Bromo-2'-ethylbenzhydrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2’-ethylbenzhydrol is an organic compound with the molecular formula C15H15BrO It is a derivative of benzhydrol, where a bromine atom is substituted at the 3-position and an ethyl group at the 2’-position of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2’-ethylbenzhydrol can be achieved through several synthetic routes. One common method involves the bromination of 2’-ethylbenzhydrol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs under mild conditions, with the brominating agent selectively targeting the 3-position of the benzene ring.
Industrial Production Methods
On an industrial scale, the production of 3-Bromo-2’-ethylbenzhydrol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
3-Bromo-2’-ethylbenzhydrol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form 3-Bromo-2’-ethylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 3-alkyl-2’-ethylbenzhydrol.
Oxidation: Formation of 3-Bromo-2’-ethylbenzophenone.
Reduction: Formation of 3-Bromo-2’-ethylbenzene.
科学的研究の応用
3-Bromo-2’-ethylbenzhydrol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Bromo-2’-ethylbenzhydrol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, facilitating the formation of new bonds. In oxidation reactions, the hydroxyl group is converted to a carbonyl group, altering the compound’s chemical properties.
類似化合物との比較
Similar Compounds
- 3-Bromo-2-methylbenzhydrol
- 3-Bromo-2-phenylbenzhydrol
- 3-Bromo-2-chlorobenzhydrol
Uniqueness
3-Bromo-2’-ethylbenzhydrol is unique due to the presence of both a bromine atom and an ethyl group, which confer distinct chemical properties and reactivity compared to its analogs. The ethyl group can influence the compound’s steric and electronic environment, affecting its behavior in chemical reactions and interactions with other molecules.
特性
IUPAC Name |
(3-bromophenyl)-(2-ethylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-2-11-6-3-4-9-14(11)15(17)12-7-5-8-13(16)10-12/h3-10,15,17H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSOZSPIIHPGSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(C2=CC(=CC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
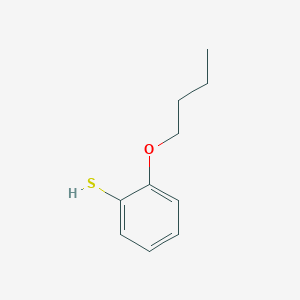
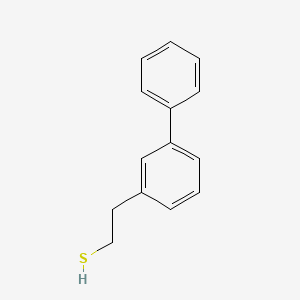

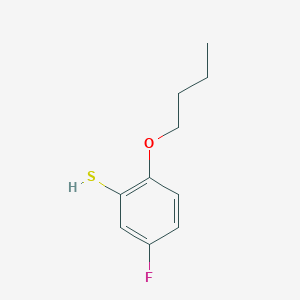
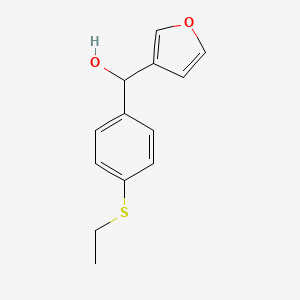
![1-Chloro-2-fluoro-5-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7999345.png)
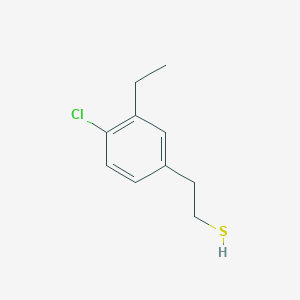
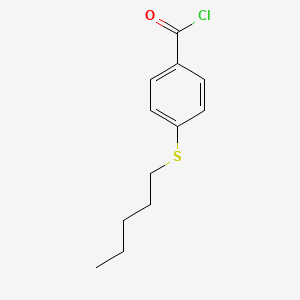
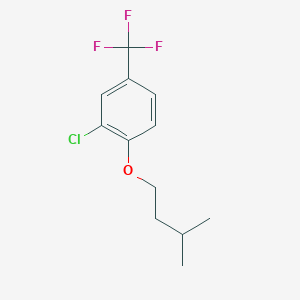

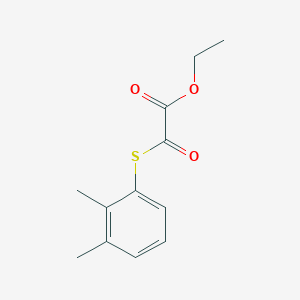
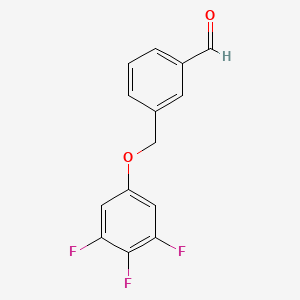
![O2-Ethyl O1-[2-(3,4,5-trifluorophenyl)ethyl] oxalate](/img/structure/B7999430.png)

